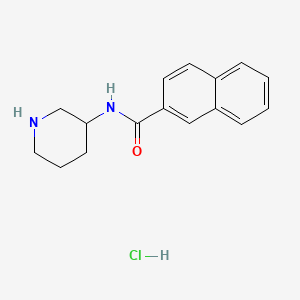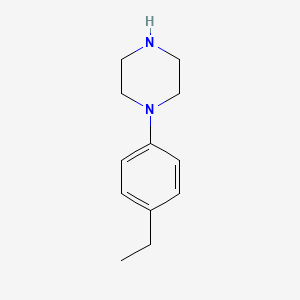
1-(4-Ethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)piperazine is an organic compound with the CAS Number: 68104-58-5 . It has a molecular weight of 190.29 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.29 . It is stored at room temperature and hasAplicaciones Científicas De Investigación
Insecticides and Pesticides
- Insecticide Research : The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), which shares structural similarities with 1-(4-Ethylphenyl)piperazine, has been investigated for its use as a lead compound in novel insecticides. Research indicated its potential in controlling armyworm, Pseudaletia separata, due to its growth-inhibiting and larvicidal activities. This investigation provides insights into the utility of piperazine derivatives in pest control applications (Cai et al., 2010).
Medical Imaging and Neurotransmission Studies
- Positron Emission Tomography (PET) Studies : Piperazine derivatives, specifically those resembling this compound, have been used in the development of PET radioligands. These compounds aid in studying serotonergic neurotransmission, providing insights into various neurological and psychiatric conditions. [(18)F]p-MPPF is an example of such a compound used for PET studies (Plenevaux et al., 2000).
Therapeutic Research in Central Nervous System Disorders
- Central Pharmacological Activity : Piperazine derivatives are important in researching central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic treatments. The central pharmacological activity of these compounds primarily involves the activation of the monoamine pathway, suggesting their potential in treating various central nervous system disorders (Brito et al., 2018).
Cancer Research
- Antitumor Activity : Research has explored the synthesis of novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups. These compounds exhibited promising antitumor activities, indicating the potential of piperazine derivatives in developing cancer therapies (Ding et al., 2016).
Material Science and Flame Retardants
- Flame Retardant Applications : Piperazine-phosphonates derivatives have been investigated for their potential as flame retardants in cotton fabric. The thermal decomposition reactions of these treated fabrics provide insights into the utility of piperazine derivatives in enhancing fire resistance in textiles (Nguyen et al., 2014).
Mecanismo De Acción
While the specific mechanism of action for 1-(4-Ethylphenyl)piperazine is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Propiedades
IUPAC Name |
1-(4-ethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGLGNGUCOPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)
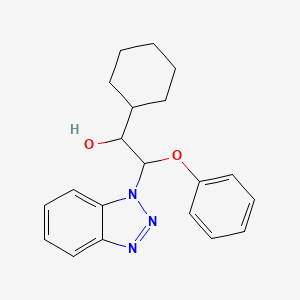
![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)


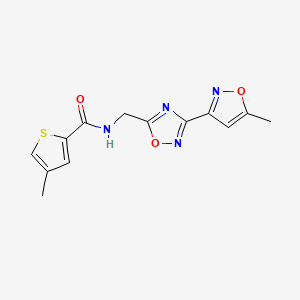

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)
![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)
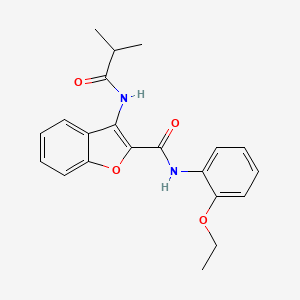
![2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2667446.png)
